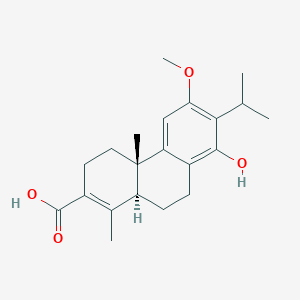![molecular formula C16H14ClN5O2 B12388556 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid CAS No. 57343-54-1](/img/structure/B12388556.png)
4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DQn-1 is a potent antifolate compound with significant activity against Mycobacterium tuberculosis. It directly inhibits dihydrofolate reductase enzyme activity, making it a valuable compound in the treatment of tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DQn-1 involves the reaction of specific aromatic amines with chloroformates under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of DQn-1 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: DQn-1 can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: DQn-1 can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
DQn-1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new antifolate drugs and as a reference compound in pharmaceutical research.
作用机制
DQn-1 exerts its effects by inhibiting the dihydrofolate reductase enzyme, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, DQn-1 disrupts the synthesis of DNA, RNA, and proteins, leading to the death of the bacterial cells .
相似化合物的比较
Methotrexate: Another antifolate that inhibits dihydrofolate reductase but is used primarily in cancer treatment.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase but is used for different bacterial infections.
Uniqueness of DQn-1: DQn-1 is unique in its high potency against Mycobacterium tuberculosis, with a lower minimum inhibitory concentration compared to other antifolates. This makes it particularly valuable in the treatment of tuberculosis .
属性
CAS 编号 |
57343-54-1 |
|---|---|
分子式 |
C16H14ClN5O2 |
分子量 |
343.77 g/mol |
IUPAC 名称 |
4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22) |
InChI 键 |
OARHSEZBVKKLFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


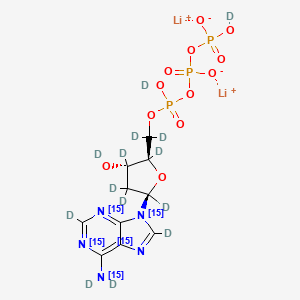
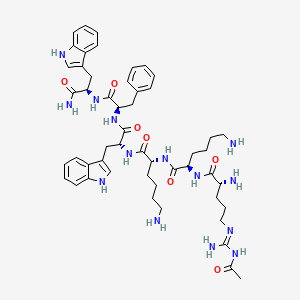
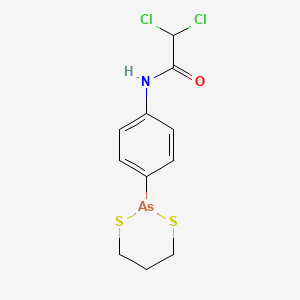
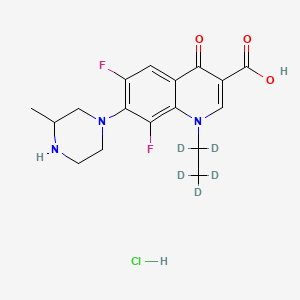
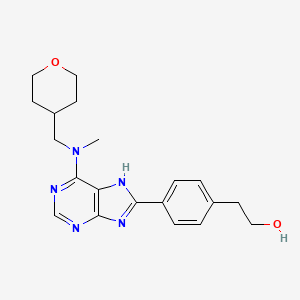
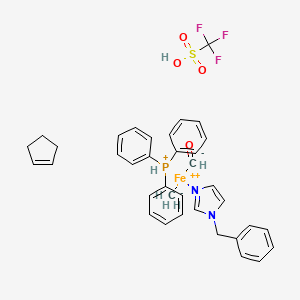
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
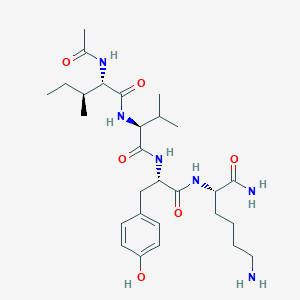
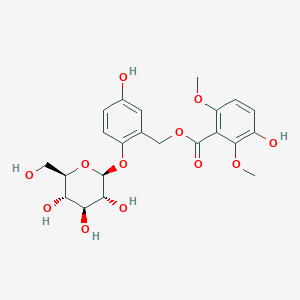
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
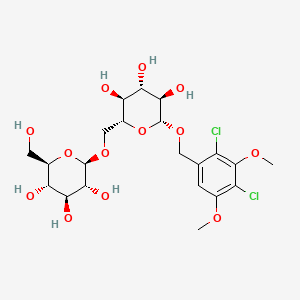
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
